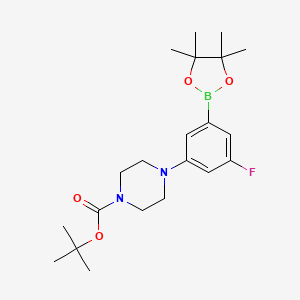

Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Description

Chemical Structure:

The compound features a piperazine ring substituted with a tert-butyl carbamate group and a phenyl ring bearing a fluorine atom at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at the 5-position. Its molecular formula is C23H34BF3N2O4 (based on analogous structures in ), with a molecular weight of ~440.2 g/mol.

Properties

Molecular Formula |

C21H32BFN2O4 |

|---|---|

Molecular Weight |

406.3 g/mol |

IUPAC Name |

tert-butyl 4-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C21H32BFN2O4/c1-19(2,3)27-18(26)25-10-8-24(9-11-25)17-13-15(12-16(23)14-17)22-28-20(4,5)21(6,7)29-22/h12-14H,8-11H2,1-7H3 |

InChI Key |

UONPKYULBOGWAV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N3CCN(CC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl carbamate group. The phenyl ring is then functionalized with the fluoro substituent and the dioxaborolane moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage to yield the free piperazine amine. A structurally analogous reaction involving tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate demonstrates this process:

| Reaction | Conditions | Catalyst/Reagents | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | Dichloromethane, 0–20°C, 3h | TMSOTf, 2,6-dimethylpyridine | 72% |

Mechanism :

-

Trimethylsilyl triflate (TMSOTf) protonates the Boc group, facilitating cleavage under mild acidic conditions.

-

The reaction proceeds efficiently in dichloromethane, producing the free piperazine derivative.

This reaction is critical for generating reactive amines for subsequent functionalization in drug discovery .

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables palladium-catalyzed cross-coupling with aryl halides. While direct data for this compound is limited, analogous boronate esters participate in Suzuki reactions under standardized conditions:

| Substrate | Coupling Partner | Catalyst System | Yield Range | Typical Conditions |

|---|---|---|---|---|

| Boronate ester | Aryl bromide | Pd(PPh₃)₄, Na₂CO₃ | 60–85% | 80–100°C, aqueous/organic solvent mix |

Key Features :

-

The fluorine substituent on the phenyl ring may influence electronic effects, potentially modulating coupling efficiency.

-

The tert-butyl carbamate group remains stable under typical Suzuki conditions (neutral to basic pH).

Hydrolysis of the Dioxaborolane Moiety

The 1,3,2-dioxaborolane group hydrolyzes in aqueous acidic or basic media to form a boronic acid:

Experimental Notes :

-

Hydrolysis rates depend on pH and temperature, with faster degradation observed under strongly acidic conditions.

-

The boronic acid intermediate is unstable in air, necessitating in situ generation for further reactions .

Functionalization of the Piperazine Ring

The deprotected piperazine amine can undergo diverse reactions, including:

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Acylation | Acetyl chloride, DIPEA | N-Acetylpiperazine derivatives | Bioactive molecule synthesis |

| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated piperazines | CNS-targeting drug candidates |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide derivatives | Enzyme inhibition studies |

These modifications leverage the piperazine ring’s versatility in medicinal chemistry .

Electrophilic Aromatic Substitution

The fluorophenyl ring may participate in electrophilic substitutions (e.g., nitration, halogenation), though steric hindrance from the dioxaborolane group could limit reactivity. Meta-directing effects of the fluorine atom would influence regioselectivity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : The compound has been investigated for its potential as an anticancer agent. The incorporation of the boron moiety allows for selective targeting of cancer cells through mechanisms that involve boron neutron capture therapy (BNCT). Studies indicate that compounds with similar structures can enhance the efficacy of existing chemotherapeutic agents by improving their delivery to tumor sites .

Neuropharmacology : Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate has been studied for its effects on neurotransmitter systems. Its piperazine structure suggests potential activity as a serotonin receptor modulator. Preliminary studies have shown promising results in modulating mood and anxiety disorders .

Organic Synthesis

Reagent in Cross-Coupling Reactions : This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry : The compound's unique structure allows it to be used as a building block in the synthesis of functional polymers. Its ability to form stable boron-containing linkages can lead to materials with enhanced thermal stability and mechanical properties. Research is ongoing to explore its application in creating advanced materials for electronics and coatings .

Case Studies

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups in proteins, affecting their function. This interaction can modulate enzyme activities and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Functional Groups :

- Boronic ester : Enables Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

- Piperazine-carbamate : Provides a protected amine for further derivatization.

Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitors and trypanocidal agents .

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Substituent Effects :

- Fluorine vs. Trifluoromethyl : The fluorine in the original compound provides moderate electron withdrawal, while trifluoromethyl () offers stronger electron-withdrawing effects, enhancing stability and lipophilicity .

- Pyridine vs. Phenyl : Pyridine-containing analogs () introduce basic nitrogen, altering solubility and target binding .

Linker Groups: Benzyl vs.

Reactivity in Cross-Couplings: Boronic esters in all analogs enable Suzuki-Miyaura reactions, but fluorine’s meta-directing nature may influence regioselectivity compared to non-fluorinated analogs .

Biological Activity

Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS No. 2256705-03-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C21H24BD8FN2O4

- Molecular Weight : 414.35 g/mol

- Structure : The compound features a piperazine ring, a tert-butyl group, and a boron-containing dioxaborolane moiety, contributing to its unique properties.

The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the fluorine atom and the dioxaborolane group enhances its lipophilicity and potential for crossing biological membranes, making it a candidate for central nervous system (CNS) drug development.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anti-proliferative activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In studies involving various bacterial strains, related compounds showed varying degrees of inhibitory effects:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Tert-butyl derivative | Pseudomonas aeruginosa | 8 |

These findings suggest that the incorporation of specific functional groups can enhance antimicrobial efficacy .

Neuropharmacological Effects

Given the piperazine structure, this compound may also exhibit neuropharmacological effects. Research into similar piperazine derivatives has indicated potential applications in treating anxiety and depression by modulating neurotransmitter systems .

Case Study 1: Anticancer Efficacy

A study investigating the effects of a structurally similar compound on cancer cell lines found that treatment resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study highlighted the importance of the boron-containing moiety in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers tested several derivatives against common pathogens. The results indicated that modifications to the dioxaborolane structure could lead to increased potency against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.